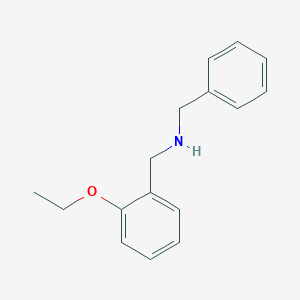

N-benzyl-N-(2-ethoxybenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N-(2-ethoxybenzyl)amine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

N-benzyl-N-(2-ethoxybenzyl)amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for modifications that enhance biological activity. For instance, derivatives of benzylamines are often explored for their potential as anti-inflammatory and analgesic agents. The compound's ability to act as a chiral auxiliary facilitates the synthesis of enantiomerically pure drugs, which are crucial in pharmacology for reducing side effects and improving efficacy.

Case Study: Synthesis of Formoterol

One notable application is in the synthesis of (R,R)-formoterol, a long-acting beta-2 adrenergic agonist used in the treatment of asthma. The synthesis method involves using this compound as a precursor, where it undergoes several transformations including hydrogenation and coupling reactions to produce the desired pharmaceutical compound with high stereoselectivity and yield .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is valued for its versatility as a building block. It can participate in various reactions such as alkylation and acylation, leading to the formation of more complex structures. This property is particularly useful in developing new materials and compounds with specific functionalities.

Example: Synthesis of Isoquinolines

The compound can be utilized to synthesize isoquinolines through a modified Pomeranz–Fritsch reaction, showcasing its utility in generating nitrogen-containing heterocycles that are prevalent in many natural products and pharmaceuticals .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, making them potential candidates for formulations aimed at reducing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

A study evaluated various derivatives of N-benzyl amines for their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. The results demonstrated that certain modifications to the N-benzyl structure enhanced antioxidant activity, suggesting potential applications in nutraceuticals and dietary supplements .

Industrial Applications

Use in Polymer Chemistry

this compound can also be applied in polymer chemistry as a curing agent or hardener in epoxy resins. Its amine functionality allows it to react with epoxy groups, facilitating cross-linking and improving the mechanical properties of the resulting materials.

Data Summary Table

| Application Area | Description | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals; enhances biological activity | Synthesis of (R,R)-formoterol |

| Organic Synthesis | Building block for complex molecules; participates in various reactions | Synthesis of isoquinolines |

| Antioxidant Activity | Scavenges free radicals; potential use in health supplements | Evaluation of antioxidant properties |

| Industrial Applications | Used as curing agents in polymer chemistry | Application in epoxy resin formulations |

Propriétés

Formule moléculaire |

C16H19NO |

|---|---|

Poids moléculaire |

241.33g/mol |

Nom IUPAC |

N-[(2-ethoxyphenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C16H19NO/c1-2-18-16-11-7-6-10-15(16)13-17-12-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3 |

Clé InChI |

ZAWAFOADCBZUOR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1CNCC2=CC=CC=C2 |

SMILES canonique |

CCOC1=CC=CC=C1CNCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.